3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Description
3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a benzamide derivative featuring a piperidine ring substituted with a 2-methoxyethyl group at the 1-position and a 3-fluorobenzoyl moiety at the 4-position. This compound belongs to a broader class of pharmacologically relevant molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
3-fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVALLTUGVUKYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This involves the reaction of piperidine with 2-methoxyethyl chloride under basic conditions to form 1-(2-methoxyethyl)piperidine.
Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom. This can be achieved through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Coupling with Benzoyl Chloride: The final step involves the coupling of the fluorinated piperidinyl intermediate with benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or other substituents.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: The target compound’s 2-methoxyethyl group is synthetically accessible, as evidenced by related compounds with similar ether-containing substituents (e.g., TD-1c, 85% yield ). However, bulkier groups like 4-guanidinobenzyl (17b, 45.2% yield ) or 4-(2-oxoimidazolidin-1-yl)benzyl (7k, 66.4% yield ) exhibit lower yields, likely due to steric hindrance or reactivity challenges.
- Fluorine Substitution : The 3-fluoro group on the benzamide is a common feature, but additional electron-withdrawing groups (e.g., 4-trifluoromethyl in 7k and 17b) increase molecular weight and may enhance target binding affinity .
- Spectroscopic Trends : HRMS data for analogs (e.g., 7k, 17b) align with calculated molecular weights, confirming successful synthesis. The absence of spectral data for the target compound suggests further characterization is needed.
Biological Activity
3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features, including a fluorine atom and a methoxyethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 294.36 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃FN₂O₂ |
| Molecular Weight | 294.36 g/mol |
| CAS Number | 954018-90-7 |
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Receptor Interactions : The compound is believed to interact with multiple biological macromolecules, including receptors and enzymes involved in disease pathways. Studies suggest that it may act as a ligand for dopamine receptors, which are crucial in neuropharmacology.
- Pharmacological Properties : Preliminary studies have shown that this compound can modulate dopamine transporter activity, which is relevant in the context of psychiatric disorders. Its structural similarity to other known dopamine receptor ligands suggests potential efficacy in treating conditions like schizophrenia and depression .
- In Vitro Studies : In vitro evaluations have demonstrated that this compound can inhibit specific enzyme activities, indicating its potential as an anti-cancer agent. The compound's ability to cross the blood-brain barrier further enhances its therapeutic prospects for central nervous system disorders .
Case Studies
Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Dopamine Transporters : A study evaluated various piperidine analogs for their binding affinity at dopamine and serotonin transporters. Compounds with similar structural features exhibited selective binding profiles, suggesting that modifications like fluorination can enhance receptor affinity and selectivity .
- Fluorination Effects : Research has shown that fluorination significantly impacts pharmacokinetic properties, such as oral absorption and bioavailability. This effect is attributed to the reduced basicity of fluorinated compounds, which can improve their pharmacological profiles .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may:
- Bind to Dopamine Receptors : Interacting with D2 and possibly D3 receptors could explain its potential utility in treating dopaminergic dysfunctions.
- Modulate Enzyme Activity : Inhibition or activation of specific enzymes involved in neurotransmitter metabolism may contribute to its therapeutic effects.
Q & A
Q. What synthetic strategies are recommended for synthesizing 3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Piperidine Intermediate Formation : Alkylation of piperidin-4-amine derivatives using 2-methoxyethyl halides under reflux conditions (e.g., DMF as solvent, potassium hydride as base, 85% yield) .
- Fluorination : Electrophilic aromatic substitution or nucleophilic fluorination using reagents like Selectfluor or KF in polar aprotic solvents .
- Benzamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCl/HOBt in DCM) between the fluorinated benzoic acid and the piperidine intermediate .
Key Optimization: Reaction temperature and solvent polarity significantly impact yields. For example, refluxing in DMF improves intermediate stability .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, distinct shifts for the methoxyethyl group (~3.3 ppm for OCH) and fluorine-coupled aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies. Monoclinic systems (e.g., space group P21/n) are common for similar benzamides .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HCl gas during coupling reactions) .
- Storage : Store in airtight containers at -20°C under inert gas (N or Ar) to prevent hydrolysis of the methoxyethyl group .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Orthogonal Techniques : Combine NMR, IR, and X-ray data. For example, ambiguous NOE signals in NMR can be cross-validated with crystallographic data .
- Isotopic Labeling : Use F NMR to track fluorine positioning and rule out tautomeric interferences .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental data to resolve discrepancies .
Q. How do reaction conditions influence yield and purity in piperidine-containing benzamide synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen, improving coupling efficiency. Conversely, THF may reduce byproduct formation in fluorination steps .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) optimize cross-coupling reactions, but ligand choice (e.g., XPhos vs. SPhos) affects regioselectivity .
- Temperature Control : Lower temperatures (-10°C) minimize decomposition of labile intermediates, while higher temps (reflux) accelerate sluggish reactions .
Q. What strategies optimize scalability for multi-step syntheses of similar benzamides?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces reaction times and improves reproducibility for steps like fluorination or amidation .
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters (e.g., stoichiometry, pH) for high-throughput synthesis .
- In-line Purification : Use of scavenger resins or automated flash chromatography minimizes manual handling and improves purity in large-scale runs .
Q. How do fluorine and methoxyethyl groups influence biochemical interactions?
- Methodological Answer :
- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. F NMR studies show fluorine’s role in modulating receptor binding kinetics .
- Methoxyethyl Group : Increases solubility via H-bonding while maintaining steric bulk. Molecular dynamics simulations reveal its role in stabilizing ligand-receptor complexes .
- SAR Studies : Systematic substitution (e.g., replacing methoxyethyl with ethoxyethyl) quantifies the impact on IC values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
